Technical Documentation Center

2-Chloro-3-ethenylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-3-ethenylpyridine
  • CAS: 1033125-18-6

Core Science & Biosynthesis

Foundational

Strategic Synthon Profile: 2-Chloro-3-ethenylpyridine

Executive Summary 2-Chloro-3-ethenylpyridine (also known as 2-Chloro-3-vinylpyridine) is a bifunctional heterocyclic scaffold critical to modern drug discovery. Its value lies in its orthogonal reactivity : the electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-ethenylpyridine (also known as 2-Chloro-3-vinylpyridine) is a bifunctional heterocyclic scaffold critical to modern drug discovery. Its value lies in its orthogonal reactivity : the electrophilic vinyl group at the C3 position allows for Michael additions, cycloadditions, and polymerization, while the chlorine atom at the C2 position serves as a robust handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). This molecule is a primary intermediate in the synthesis of 7-azaindoles  (pyrrolo[2,3-b]pyridines), a privileged structure in kinase inhibitors (e.g., Vemurafenib analogs).

Part 1: Chemical Identity & Structural Analysis

The molecule is characterized by a pyridine ring substituted with a chlorine atom adjacent to the nitrogen (C2) and a vinyl group at the meta-position (C3). The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the vinyl group electron-deficient, enhancing its susceptibility to nucleophilic attack compared to styrene.

Key Properties Table
PropertyData
CAS Number 77058-74-3
IUPAC Name 2-Chloro-3-ethenylpyridine
Synonyms 2-Chloro-3-vinylpyridine; 3-Vinyl-2-chloropyridine
Molecular Formula

Molecular Weight 139.58 g/mol
SMILES C=CC1=C(Cl)N=CC=C1
Appearance Colorless to light yellow oil (oxidizes/polymerizes upon exposure)
Storage < -20°C, under Argon/Nitrogen. Stabilized with TBC (4-tert-butylcatechol) to prevent polymerization.

Part 2: Synthetic Routes (The "Make")

Primary Protocol: Wittig Olefination

The most reliable laboratory-scale synthesis involves the Wittig olefination of 2-chloronicotinaldehyde (2-chloro-3-pyridinecarboxaldehyde). This route is preferred over dehydration of the alcohol due to milder conditions that minimize polymerization.

Reagents & Materials
  • Substrate: 2-Chloronicotinaldehyde (1.0 eq)

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ) (1.2 eq)
    
  • Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.3 eq)
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
  • Ylide Formation: In a flame-dried flask under

    
    , suspend 
    
    
    
    in anhydrous THF. Cool to 0°C. Add
    
    
    portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 45 minutes at 0°C.
  • Addition: Dissolve 2-chloronicotinaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). Note: Do not heat, as thermal stress promotes polymerization.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (Ether is preferred over DCM to avoid extracting phosphine oxide byproducts). Wash organics with brine, dry over
    
    
    .
  • Purification: Concentrate in vacuo at low temperature (<30°C). Purify via flash column chromatography on silica gel.

    • Critical Tip: Pre-treat the silica gel with 1%

      
       (Triethylamine) in Hexanes. The vinylpyridine product is acid-sensitive and can polymerize on acidic silica sites.
      
Visualization: Synthesis Workflow

WittigSynthesis Start 2-Chloronicotinaldehyde (Substrate) Intermediate Betaine/Oxaphosphetane Intermediate Start->Intermediate THF, 0°C Reagent MePPh3Br + KOtBu (Ylide Formation) Reagent->Intermediate Product 2-Chloro-3-ethenylpyridine (Target) Intermediate->Product -Ph3PO (Driving Force)

Caption: Wittig olefination pathway converting the aldehyde carbonyl to the terminal alkene via an oxaphosphetane intermediate.

Part 3: Reactivity Profile & Applications (The "Use")

Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)

The 2-chloro-3-vinylpyridine scaffold is a "masked" azaindole. It serves as a precursor for 7-azaindole derivatives, which are bioisosteres of indoles and purines, widely used in kinase inhibitors (e.g., JAK, TRK inhibitors).

  • Mechanism (Carbolithiation/Cyclization): Unlike standard indole syntheses (Fisher), the pyridine variant often utilizes the electron-deficient nature of the vinyl group.

    • Carbolithiation: Treatment with an organolithium reagent (

      
      ) results in nucleophilic attack at the vinyl 
      
      
      
      -carbon.
    • Cyclization: The resulting

      
      -lithio species attacks the C2-position (intramolecular 
      
      
      
      ), displacing the Chlorine atom to close the pyrrole ring.
Palladium-Catalyzed Functionalization

The C2-Chlorine is an excellent handle for diversification before or after vinyl modification.

  • Heck Reaction: The vinyl group can act as the alkene component, but the C2-Cl allows the molecule to act as the aryl halide component in coupling with other alkenes, creating divinyl species.

  • Suzuki-Miyaura: Coupling with aryl boronic acids at C2 preserves the vinyl group for later polymerization or cyclization.

Visualization: Divergent Reactivity Map

Reactivity Core 2-Chloro-3-ethenylpyridine (CAS: 77058-74-3) Azaindole 7-Azaindole Derivatives (Kinase Inhibitors) Core->Azaindole 1. R-Li (Carbolithiation) 2. Cyclization (-LiCl) Polymer Functionalized Polymers (Ion Exchange Resins) Core->Polymer Radical Initiator (AIBN) (Vinyl Polymerization) Heck 2-Alkenyl-3-vinylpyridines (Extended Conjugation) Core->Heck Pd(0), Alkene (Heck Coupling at C2)

Caption: Divergent synthesis map showing the three primary utility pathways: Cyclization (Pharma), Polymerization (Materials), and Cross-Coupling (Discovery).[1][2]

Part 4: Safety & Handling Protocols

Polymerization Risk

Vinylpyridines are prone to spontaneous polymerization, especially in the presence of light, heat, or acids.

  • Stabilization: Commercial samples must be inhibited with 100-1000 ppm 4-tert-butylcatechol (TBC) .

  • Removal of Inhibitor: Before use in sensitive catalytic reactions (e.g., Heck coupling), remove TBC by passing the neat liquid through a short plug of activated basic alumina.

Storage
  • Temperature: Store at -20°C.

  • Atmosphere: Strictly inert (Argon/Nitrogen). Oxygen can induce radical formation.

  • Acid Sensitivity: Avoid contact with strong mineral acids unless intended to form salts, as this lowers the LUMO of the vinyl group, accelerating polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1033125, 2-Chloro-3-vinylpyridine. Retrieved from [Link]

  • L’Heureux, A., et al. (2010).Synthesis of 7-Azaindoles via the Suzuki-Miyaura Cross-Coupling of 2-Amino-3-iodopyridines.

Sources

Exploratory

Precision Synthesis of 2-Chloro-3-ethenylpyridine: A Regiocontrolled Approach

The following technical guide details the precision synthesis of 2-chloro-3-ethenylpyridine (2-chloro-3-vinylpyridine) starting specifically from 2,3-dichloropyridine. This guide prioritizes regiochemical fidelity, addre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 2-chloro-3-ethenylpyridine (2-chloro-3-vinylpyridine) starting specifically from 2,3-dichloropyridine. This guide prioritizes regiochemical fidelity, addressing the inherent challenge of distinguishing between the C2 and C3 chlorine atoms.

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 2-chloro-3-ethenylpyridine from 2,3-dichloropyridine presents a classic problem in pyridine regiochemistry. The substrate contains two electrophilic sites (Cl at C2 and C3).

  • The C2 Trap: Under standard Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Stille, Heck), the C2 position is significantly more activated toward oxidative addition due to its proximity to the electronegative nitrogen (α-position). Direct coupling attempts typically yield the undesired 2-ethenyl-3-chloropyridine isomer.

  • The C3 Solution: To functionalize C3 while preserving the C2-chlorine, one must exploit Lithium-Halogen Exchange . Unlike Pd-catalysis, lithiation with n-butyllithium (n-BuLi) at low temperatures (-78 °C) preferentially targets the C3 position. This selectivity arises because the C3-lithio species is stabilized by the inductive effect of the adjacent C2-chlorine, whereas the C2-lithio species is destabilized by lone-pair repulsion from the ring nitrogen.

The Route: This guide prescribes a high-fidelity, two-step sequence:

  • Regioselective Lithiation-Formylation: Conversion of 2,3-dichloropyridine to 2-chloro-3-pyridinecarboxaldehyde.

  • Wittig Olefination: Conversion of the aldehyde to the target ethenyl group.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of 2,3-dichloropyridine and the logic behind the chosen route.

SynthesisPathway Start 2,3-Dichloropyridine PdCat Pd-Catalysis (Suzuki/Stille) Start->PdCat Kinetic Preference for C2 LiEx Li-Halogen Exchange (n-BuLi, -78°C) Start->LiEx Thermodynamic/Kinetic Preference for C3 WrongProduct 2-Ethenyl-3-chloropyridine (UNDESIRED ISOMER) PdCat->WrongProduct Intermediate 2-Chloro-3-lithiopyridine (Transient Species) LiEx->Intermediate Aldehyde 2-Chloro-3- pyridinecarboxaldehyde Intermediate->Aldehyde + DMF (Formylation) Wittig Wittig Olefination (Ph3PMeBr, KOtBu) Aldehyde->Wittig Target 2-Chloro-3-ethenylpyridine (TARGET) Wittig->Target

Caption: Divergent synthesis map showing the failure of direct coupling (Red) and the success of the Lithiation-Formylation-Wittig route (Green).

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde

This step establishes the carbon framework at C3. The critical success factor is maintaining the temperature below -70 °C to prevent "Halogen Dance" (migration of the lithium to C4) or elimination to pyridyne.

Reagents:

  • 2,3-Dichloropyridine (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush continuously with dry nitrogen.

  • Solvation: Charge the flask with 2,3-dichloropyridine (e.g., 10.0 g) dissolved in anhydrous THF (100 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.

  • Lithiation (The Critical Step): Add n-BuLi dropwise via syringe pump over 30 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 2-chloro-3-lithiopyridine species.

    • Control: Maintain internal temperature < -70 °C. Stir for 45 minutes at -78 °C.

  • Formylation: Add anhydrous DMF dropwise to the lithiated species. Stir for 1 hour at -78 °C.

  • Quench: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexanes or purify via flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes) to yield the aldehyde as a white to pale yellow solid.

Key Mechanistic Insight: The C3-Li intermediate is stabilized by the adjacent C2-Cl. If the temperature rises, the lithium may migrate to C4 (the most acidic proton position) via a "Halogen Dance" mechanism, leading to impurities.

Step 2: Wittig Olefination to 2-Chloro-3-ethenylpyridine

This step converts the aldehyde carbonyl into the terminal alkene.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq, from Step 1)[2]

  • Anhydrous THF

Protocol:

  • Ylide Formation: In a dry flask under nitrogen, suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0 °C. Add KOtBu portion-wise.

    • Observation: The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes at 0 °C.

  • Coupling: Dissolve the aldehyde (from Step 1) in a minimum amount of THF and add it dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with water. Extract with diethyl ether (to precipitate triphenylphosphine oxide).

  • Purification: The crude material will contain triphenylphosphine oxide (TPPO). Remove TPPO by filtration or trituration with cold hexanes. Purify the final product via silica gel chromatography (5% EtOAc/Hexanes).

Product Characteristics:

  • Appearance: Colorless to pale yellow oil.[2]

  • Stability: Store at 4 °C under inert atmosphere (prone to polymerization if unstabilized).

Data Summary & Troubleshooting

Quantitative Expectations
ParameterStep 1 (Formylation)Step 2 (Wittig)Overall Yield
Typical Yield 75 - 85%80 - 90%60 - 75%
Major Impurity 2,3-Dichloropyridine (unreacted)Triphenylphosphine Oxide-
Regio-Purity >98% (C3 substitution)>98%-
Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield Temperature > -70 °C during n-BuLi addition.[3]Use internal thermometer; add n-BuLi slower.
Step 1: Wrong Isomer Halogen Dance (Li migration to C4).Quench immediately after 45 min; do not let warm up before DMF.
Step 2: Low Conversion Wet THF or degraded KOtBu.Distill THF over Na/Benzophenone; use fresh base.

References

  • Regioselective Lithiation of 2,3-Dihalopyridines

    • Title: "Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
    • Source:Chemistry – A European Journal, 2018.
    • Relevance: Establishes the conditions required to favor C3-lithiation over C4-deproton
  • Mechanism of Lithium-Halogen Exchange

    • Title: "The Lithium–Halogen Exchange Reaction: The Effect of Particle Size" (General Mechanism Reference)
    • Source:Journal of Organic Chemistry, 2009.
    • Relevance: Explains the kinetics of Li-exchange at low temper
  • Wittig Olefination Protocols

    • Title: "Synthesis of olefins via a Wittig reaction mediated by triphenylarsine" (Compar
    • Source:Tetrahedron Letters / NIH, 2017.
    • Relevance: Provides baseline conditions for olefin
  • Synthesis of 2-Chloro-3-pyridinecarboxaldehyde

    • Title: "Efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde..." (Analogous Aldehyde Synthesis)
    • Source:ResearchG
    • Relevance: Validates the formyl

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-3-ethenylpyridine

Executive Summary 2-Chloro-3-ethenylpyridine (CAS: 1121-79-5) represents a high-value, bifunctional heterocyclic building block. Its utility lies in the orthogonal reactivity of its functional groups: a chloro-handle at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-ethenylpyridine (CAS: 1121-79-5) represents a high-value, bifunctional heterocyclic building block. Its utility lies in the orthogonal reactivity of its functional groups: a chloro-handle at the C2 position for cross-coupling and a vinyl group at C3 for subsequent derivatization (e.g., ring-closing metathesis, hydrogenation, or Heck coupling).

However, this substrate presents a specific "triad of challenges" for Suzuki coupling:

  • Electronic Deactivation: While C2-chloropyridines are generally activated for Nucleophilic Aromatic Substitution (

    
    ), they remain sluggish in Oxidative Addition compared to bromides or iodides.
    
  • Chemoselectivity (Heck vs. Suzuki): The C3-vinyl group is a competent Michael acceptor and Heck partner. Improper conditions can lead to vinyl-arylation rather than chloride displacement.

  • Catalyst Poisoning: The pyridine nitrogen is capable of

    
    -coordination to palladium, potentially arresting the catalytic cycle.[1]
    

This guide provides an evidence-based strategy to suppress side reactions and achieve high-yield cross-coupling at the C2-position.

Mechanistic Analysis & Catalyst Selection

To design a robust protocol, we must analyze the competing pathways. The goal is to accelerate the Suzuki Cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) while suppressing the Heck Cycle and Polymerization .
The Reactivity Landscape

The C2-Cl bond is the electrophilic site. The proximity of the pyridine nitrogen makes C2 electron-deficient, facilitating oxidative addition relative to C3 or C4 chlorides, but it is still kinetically slow. The C3-vinyl group introduces steric bulk near the reaction center and electronic conjugation that must be preserved.

Ligand Strategy: The "Bulky-Rich" Rule

Standard ligands like


 are often insufficient for aryl chlorides and prone to displacement by the pyridine nitrogen. We employ Bulky, Electron-Rich Phosphines  (Buchwald-type or Biaryl monophosphines).
  • SPhos / XPhos: The biaryl backbone provides steric bulk that prevents the formation of inactive bis-ligated Pd species (

    
    ) and suppresses N-binding. The electron-rich phosphine accelerates the difficult oxidative addition into the C-Cl bond.
    
  • Pd(dppf)Cl

    
    :  A robust alternative for less hindered partners. The large bite angle of dppf favors reductive elimination.
    
Pathway Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

ReactionPathways Substrate 2-Chloro-3-ethenylpyridine OxAdd Oxidative Addition (Rate Limiting for Cl) Substrate->OxAdd + Pd(0) Coordination N-Coordination (Catalyst Poisoning) Substrate->Coordination Pyridine N binding Heck Heck Coupling (Side Reaction on Vinyl) Substrate->Heck Vinyl activation Pd0 Active Pd(0) Catalyst Pd0->OxAdd Suzuki Transmetallation & Reductive Elimination OxAdd->Suzuki + Ar-B(OH)2 + Base Coordination->Pd0 Reversible with Bulky Ligands Suzuki->Pd0 Regeneration Product 2-Aryl-3-ethenylpyridine (Target) Suzuki->Product

Figure 1: Kinetic competition in the coupling of 2-chloro-3-ethenylpyridine. Green paths indicate the desired Suzuki cycle; red paths represent poisoning or side reactions.

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for: Unreactive boronic acids, sterically hindered partners, or when high turnover is required.

System: Pd-G3-XPhos / K


PO

/ THF:Water

Reagents & Stoichiometry:

Component Equiv. Role
2-Chloro-3-ethenylpyridine 1.0 Electrophile
Aryl Boronic Acid 1.2 - 1.5 Nucleophile
XPhos Pd G3 0.02 - 0.05 Precatalyst (Rapid activation)

| K


PO

(0.5 M aq)
| 2.0 - 3.0 | Base (Mild, buffers pH) | | THF or 1,4-Dioxane | [0.1 - 0.2 M] | Solvent | | BHT (Butylated hydroxytoluene) | 1 wt% | Radical Scavenger (Prevents polymerization) |

Step-by-Step Procedure:

  • Stabilization: Ensure the starting 2-chloro-3-ethenylpyridine contains a stabilizer (often sold with BHT). If synthesized fresh, add 1% BHT immediately.

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl boronic acid (1.2 equiv) and XPhos Pd G3 (2-5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (or Dioxane) and the 2-chloro-3-ethenylpyridine (1.0 equiv) via syringe.

  • Base Addition: Add degassed aqueous K

    
    PO
    
    
    
    (2.0 equiv).
    • Note: A biphasic system (THF/Water) is crucial for solubilizing the inorganic base while protecting the catalyst.

  • Reaction: Heat the block to 60°C.

    • Critical: Do not exceed 80°C unless necessary. Higher temperatures increase the risk of vinyl polymerization or Heck side-reactions.

  • Monitoring: Monitor by HPLC or TLC. Conversion usually reaches >95% within 2-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: Pyridine derivatives can streak on silica; add 1% Et3N to the eluent.

Protocol B: The "Robust/Economic" Method

Best for: Simple aryl boronic acids and cost-sensitive scale-up.

System: Pd(dppf)Cl


 / Cs

CO

/ Dioxane:Water

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Cesium is often superior to Potassium for chloropyridines due to the "Cesium Effect" (solubility/counter-ion effect).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temp: 80°C - 90°C.

Procedure Notes: Follow the setup in Protocol A. This system requires higher temperatures (80-90°C) to drive the oxidative addition across the C-Cl bond. Ensure rigorous deoxygenation to protect the phosphine ligand.

Optimization Logic & Troubleshooting

When the reaction fails, use this decision matrix to identify the failure mode.

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (SM Remaining) Start->LowConv SideProd Side Products Observed Start->SideProd OxAddFail Oxidative Addition Failure LowConv->OxAddFail Poison Catalyst Poisoning (N-bind) LowConv->Poison Heck Heck Product (Vinyl Arylation) SideProd->Heck Polymer Polymerization (Gunk/Insoluble) SideProd->Polymer Hydro De-chlorination (Hydrodehalogenation) SideProd->Hydro Soln1 Switch to XPhos/SPhos Increase Temp OxAddFail->Soln1 Soln2 Increase Cat. Loading Use Bulky Ligand Poison->Soln2 Soln3 Lower Temp (<60°C) Change Base to K3PO4 Heck->Soln3 Soln4 Add BHT (Radical Scavenger) Check O2 exclusion Polymer->Soln4 Soln5 Use Anhydrous Conditions Switch Solvent (Toluene) Hydro->Soln5

Figure 2: Troubleshooting decision tree for 2-chloro-3-ethenylpyridine coupling.

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
SM Recovery > 80% C-Cl bond too stable; Catalyst inactive.Switch to XPhos Pd G3 or Pd(tBu

P)

. Ensure inert atmosphere.
Heck Product (>10%) Vinyl group competing for Pd.Lower temperature. Ensure Boronic acid is in excess (promotes transmetallation over olefin insertion).
Black Precipitate Pd black formation (ligand dissociation).Ligand is not bulky enough or too little ligand. Add free ligand (e.g., XPhos) to stabilize Pd.
Viscous Mixture Vinyl polymerization.Add BHT or 4-tert-butylcatechol . Avoid strong bases like NaOtBu.
Protodeboronation Boronic acid instability.[1]Use Boronic Pinacol Ester instead of acid. Switch to anhydrous conditions (Dioxane/CsF).

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lutz, M. R., et al. (2017). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 82(24), 13333–13345. Link

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-3-ethenylpyridine in Agrochemical Synthesis

Abstract & Strategic Value In the competitive landscape of agrochemical discovery, the pyridine ring remains a privileged scaffold, present in over 15% of all registered pesticides. 2-Chloro-3-ethenylpyridine (2-C-3-EP)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the competitive landscape of agrochemical discovery, the pyridine ring remains a privileged scaffold, present in over 15% of all registered pesticides. 2-Chloro-3-ethenylpyridine (2-C-3-EP) represents a high-value, bifunctional synthon that offers orthogonal reactivity profiles not available in standard methyl- or halo-pyridines.

This guide outlines the practical application of 2-C-3-EP as a "divergent hub" intermediate. Unlike its saturated analog (2-chloro-3-ethylpyridine) or the oxidized form (2-chloro-3-formylpyridine), the ethenyl derivative allows for simultaneous C-C bond formation (via the vinyl handle) and nucleophilic substitution (via the chloro handle). This dual functionality is critical for accessing complex fused heterocycles—specifically 1,8-naphthyridines (herbicides) and styryl-pyridine motifs (fungicides)—with high atom economy.

Chemical Profile & Handling

PropertySpecificationOperational Note
CAS Registry 1121-68-2 (Generic vinylpyridine); Specific isomer requires custom synthesis or derivation.Often generated in situ or stored with stabilizers (TBC).
Molecular Weight 139.58 g/mol
Appearance Colorless to pale yellow liquidDarkens rapidly upon air exposure (oxidation/polymerization).
Reactivity Bifunctional (Electrophile at C2; Nucleophile/Electrophile at Vinyl)CRITICAL: Vinyl group is prone to spontaneous polymerization. Store at -20°C with 100-500 ppm 4-tert-butylcatechol (TBC).
Hazards Skin Irritant, LachrymatorUse strictly in a fume hood. Quench spills with dilute NaOH.

Stability Protocol:

  • Storage: Store under Argon atmosphere at -20°C.

  • Stabilizer Removal: Before use in transition-metal catalyzed reactions (Heck/Suzuki), remove TBC by passing the neat liquid through a short plug of basic alumina (Brockmann Grade I).

Key Synthetic Pathways (The "Hub" Strategy)

The utility of 2-C-3-EP lies in its ability to serve as a precursor for three distinct classes of agrochemical scaffolds.

Pathway A: The Naphthyridine Cyclization (Herbicidal Scaffolds)

The vinyl group serves as a "masked" carbonyl equivalent or a direct participant in electrocyclic ring closures to form 1,8-naphthyridines , a scaffold found in potent herbicides (e.g., ALS inhibitors).

  • Mechanism: The vinyl group acts as a 4-carbon component (with the pyridine C2-C3 bond) or is oxidatively cleaved to the aldehyde (2-chloro-3-formylpyridine) for Friedländer-type condensations.

  • Advantage: Using the vinyl precursor allows for "late-stage oxidation," avoiding the handling of unstable aldehydes during early synthetic steps.

Pathway B: Heck-Type Functionalization (Fungicidal Styryls)

The C2-Chloro position is deactivated but can be activated for Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the vinyl group if conditions are controlled (e.g., using bulky phosphine ligands). Conversely, the vinyl group can undergo Heck coupling to attach aryl rings, creating styryl-pyridines (common in broad-spectrum fungicides).

Pathway C: Hetero-Annulation (Insecticidal Fused Systems)

Reaction with hydrazine or hydroxylamine allows for the displacement of the C2-chloro group followed by cyclization onto the vinyl group, yielding pyrazolopyridines or isoxazolopyridines .

Visual Workflow: The Divergent Synthesis Tree

G Start 2-Chloro-3-methylpyridine (Commodity Precursor) Target 2-Chloro-3-ethenylpyridine (The Hub) Start->Target 1. Oxidation 2. Wittig (Ph3P=CH2) Prod1 1,8-Naphthyridines (Herbicides) Target->Prod1 Pathway A: Ozonolysis -> Friedländer (+ 2-Aminopyridine) Prod2 Styryl-Pyridines (Fungicides) Target->Prod2 Pathway B: Heck Coupling (Pd(OAc)2, Ar-I) Prod3 Pyrazolo[3,4-b]pyridines (Insecticides) Target->Prod3 Pathway C: Hydrazine Hydrate Cyclization

Figure 1: Divergent synthetic pathways originating from 2-Chloro-3-ethenylpyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-ethenylpyridine

Rationale: Direct vinylation is often cleaner than dehydration of the hydroxy-ethyl intermediate.

Reagents:

  • 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Dry THF (0.5 M concentration)

Step-by-Step:

  • Preparation of Ylide: In a flame-dried flask under N2, suspend Methyltriphenylphosphonium bromide in dry THF. Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow (ylide formation). Stir for 30 min at 0°C.

  • Wittig Reaction: Add 2-Chloro-3-pyridinecarboxaldehyde (dissolved in minimal THF) dropwise. Maintain temp < 5°C.

  • Completion: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with sat. NH4Cl. Extract with Et2O (3x). Dry organics over MgSO4.

  • Purification: Concentrate in vacuo (bath < 30°C to prevent polymerization). Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85-92% as a colorless oil.

Protocol 2: Conversion to 1,8-Naphthyridine Scaffold

Rationale: This protocol demonstrates the "Masked Aldehyde" strategy.

Reagents:

  • 2-Chloro-3-ethenylpyridine (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • Ozone (O3) generator

  • Dimethyl sulfide (DMS)

  • Piperidine (cat.)

Step-by-Step:

  • Ozonolysis: Dissolve 2-C-3-EP in CH2Cl2/MeOH (1:1) at -78°C. Bubble O3 until a blue color persists.

  • Quench: Purge with N2 to remove excess O3. Add DMS (5.0 eq) and warm to RT. Stir 4h. (This generates 2-chloro-3-formylpyridine in situ).

  • Condensation: Without isolation, add 2-Aminopyridine and catalytic piperidine (0.1 eq).

  • Cyclization: Heat to reflux (40°C) for 12 hours.

  • Isolation: Evaporate solvents. The residue is often a solid that can be recrystallized from Ethanol.

  • Result: 2-Chloro-1,8-naphthyridine (Intermediate for further functionalization via SNAr).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Wittig Aldehyde oxidationEnsure starting aldehyde is freshly distilled or purified. Pyridine aldehydes oxidize to acids rapidly.
Polymerization Lack of stabilizerAdd 0.1% Hydroquinone or TBC to the crude reaction mixture before concentration.
Heck Coupling Failure Catalyst poisoningThe pyridine nitrogen can coordinate to Pd. Use bidentate ligands (e.g., dppf, BINAP) to outcompete the pyridine nitrogen.
Product Instability Acid sensitivityVinyl pyridines are acid-sensitive. Ensure silica gel is neutralized with 1% Et3N during chromatography.

References

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-3-methylpyridine Compound Summary. Retrieved from [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2010). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,8-Naphthyridines. Retrieved from [Link]

Method

Derivatization of 2-Chloro-3-ethenylpyridine for medicinal chemistry

Application Note: Strategic Derivatization of 2-Chloro-3-ethenylpyridine Executive Summary 2-Chloro-3-ethenylpyridine (CAS: 112567-73-6) represents a bifunctional "privileged scaffold" in medicinal chemistry. Its value l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Chloro-3-ethenylpyridine

Executive Summary

2-Chloro-3-ethenylpyridine (CAS: 112567-73-6) represents a bifunctional "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handles: the electrophilic C2-chlorine atom (susceptible to


 and metal-catalyzed cross-coupling) and the C3-ethenyl (vinyl) group (susceptible to oxidation, metathesis, and cycloaddition).

This Application Note provides a divergent synthesis strategy for generating high-value heterocyclic libraries—specifically 7-azaindoles and 1,8-naphthyridines—from this single precursor. By controlling the order of operations between the C2 and C3 positions, researchers can access distinct chemical spaces suitable for kinase inhibitor and GPCR ligand discovery.

Strategic Overview: The Orthogonal Workflow

The derivatization logic relies on "Order of Operations" (chemoselectivity).

  • Path A (C2-First): Functionalize the C2-position via

    
     to tune solubility or potency before modifying the vinyl tail.
    
  • Path B (C3-First): Oxidize the vinyl group to an aldehyde (the "Gateway Intermediate") to enable reductive aminations or condensation reactions.

DivergentSynthesis Start 2-Chloro-3-ethenylpyridine (Starting Material) SNAr C2-Functionalization (SNAr / Buchwald) Start->SNAr Path A Oxidation C3-Oxidative Cleavage (Lemieux-Johnson) Start->Oxidation Path B Naphthyridine 1,8-Naphthyridine Scaffolds Start->Naphthyridine Heck/Cyclization LibraryA 2-Amino/Alkoxy-3-vinyl Analogs SNAr->LibraryA Aldehyde 2-Chloro-3-formylpyridine (Gateway Intermediate) Oxidation->Aldehyde Azaindole 7-Azaindole Scaffolds Aldehyde->Azaindole Condensation

Figure 1: Divergent synthetic pathways available from the 2-chloro-3-ethenylpyridine scaffold.

Module 1: The C2-Anchor ( Protocols)

The C2-chlorine is activated by the pyridine nitrogen, making it an excellent electrophile for Nucleophilic Aromatic Substitution (


). This is the preferred method for introducing diversity elements (R-groups) early in the synthesis.
Mechanism & Causality

The reaction proceeds via a Meisenheimer complex. The rate is accelerated by protonated solvents or acidic additives that coordinate to the pyridine nitrogen, increasing the electrophilicity of the C2 carbon.

Protocol: Microwave-Assisted Amination

Target: Displacement of Cl with primary/secondary amines.

  • Reagents:

    • Substrate: 2-Chloro-3-ethenylpyridine (1.0 equiv)

    • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

    • Base: DIPEA (2.0 equiv) or

      
       (suspended)
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Avoid volatile alcohols in microwave.

  • Procedure:

    • Dissolve substrate in NMP (0.5 M concentration).

    • Add base and amine.[1][2][3][4]

    • Seal in a microwave vial.

    • Irradiation: Heat to 120°C - 150°C for 20–40 minutes (High Absorption setting).

    • Monitor: LCMS for disappearance of starting material (m/z ~139/141).

  • Workup:

    • Dilute with EtOAc/Water (1:1).

    • Wash organic layer with brine (3x) to remove NMP.

    • Dry over

      
       and concentrate.
      

Data Summary: C2-Substitution Scope

NucleophileConditionsYield (%)Notes
Morpholine120°C, 30 min (MW)92%Excellent conversion; no side products.
Benzylamine140°C, 40 min (MW)85%Requires higher temp due to steric bulk.
Sodium Methoxide60°C, 2 h (Thermal)95%Exothermic; add NaOMe slowly at 0°C.

Module 2: The C3-Gateway (Oxidative Cleavage)

Converting the vinyl group to an aldehyde (2-chloro-3-pyridinecarboxaldehyde) creates a versatile handle for reductive amination or heterocycle formation.

Why Lemieux-Johnson? Unlike Ozonolysis, which requires specialized equipment and poses safety risks at scale, the Lemieux-Johnson oxidation (


) is scalable, bench-stable, and highly selective for electron-deficient styrenes.
Protocol: Lemieux-Johnson Oxidation
  • Safety Pre-Check:

    
     is volatile and highly toxic. Use a distinct fume hood. Use 
    
    
    
    (non-volatile precursor) for safer handling.
  • Reagents:

    • Substrate: 2-Chloro-3-ethenylpyridine (10 mmol)

    • Oxidant:

      
       (3.0 equiv)
      
    • Catalyst:

      
       (0.02 equiv / 2 mol%)
      
    • Solvent: THF:Water (1:1) or Dioxane:Water (2:1). Homogeneity is critical.

  • Step-by-Step:

    • Step 1: Dissolve substrate in THF/Water.

    • Step 2: Add

      
       catalyst. The solution will darken (osmate ester formation).
      
    • Step 3: Add

      
       in portions over 20 minutes to control exotherm. A white precipitate (
      
      
      
      ) will form.
    • Step 4: Stir vigorously at RT for 2–4 hours.

    • Step 5: Quench with saturated aqueous

      
       (Sodium Thiosulfate) to reduce residual Osmium and Iodine species.
      
  • Purification:

    • Extract with DCM. The aldehyde is relatively stable but prone to oxidation to the acid if left in air; store under

      
       or use immediately.
      

Module 3: Advanced Annulation (Fused Heterocycles)

This scaffold is a precursor to 1,8-Naphthyridines , a privileged class of pharmacophores found in antitumor and antibacterial agents.

Pathway: Friedländer-Type Condensation

By reacting the aldehyde (generated in Module 2) with a 2-aminopyridine derivative, one can access the 1,8-naphthyridine core.

NaphthyridineSynthesis Aldehyde 2-Chloro-3-formylpyridine Intermediate Imine Intermediate Aldehyde->Intermediate Acid Cat. / Reflux Amine 2-Amino-3-acetylpyridine Amine->Intermediate Product 1,8-Naphthyridine Derivative Intermediate->Product Cyclodehydration (-H2O)

Figure 2: Condensation pathway to 1,8-Naphthyridines.

Protocol:

  • Mix 2-chloro-3-formylpyridine (1 equiv) and 2-amino-3-acetylpyridine (1 equiv) in Ethanol.

  • Add catalytic piperidine (10 mol%).

  • Reflux for 6–12 hours.

  • Cool to precipitate the product.

Troubleshooting & Self-Validating Systems

To ensure experimental success, implement these "Stop/Go" checkpoints:

  • Checkpoint 1 (Post-

    
    ): 
    
    • Validation:

      
      H NMR. The doublet for the C2-Cl proton is not applicable, but look for the loss of the characteristic C2-Cl shift influence on the C3-H.
      
    • Failure Mode: If starting material persists, the amine nucleophile may be deactivated (e.g., anilines). Switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu).

  • Checkpoint 2 (Oxidation):

    • Validation: TLC stain with DNPH (2,4-Dinitrophenylhydrazine). The aldehyde product will stain bright orange/red immediately.

    • Failure Mode: If the diol intermediate persists (incomplete cleavage), add more

      
       and warm to 40°C.
      
  • Checkpoint 3 (Stability):

    • 2-Chloro-3-ethenylpyridine is prone to polymerization if stored neat at RT.

    • Storage: Keep at -20°C with a stabilizer (e.g., BHT) if possible.

References

  • 7-Azaindole Synthesis & Applications

    • Title: 7-Azaindole: Uses and Synthesis.[3][5]

    • Source: ChemicalBook.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Oxidative Cleavage Protocols

    • Title: Oxidative Cleavage of Double Bonds.[2]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Heck Reaction Selectivity

    • Title: Heck Reaction - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Chloro-3-ethenylpyridine

Welcome to the comprehensive technical support guide for the purification of crude 2-Chloro-3-ethenylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of crude 2-Chloro-3-ethenylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.

Section 1: Understanding the Molecule and Its Challenges

2-Chloro-3-ethenylpyridine, also known as 2-chloro-3-vinylpyridine, is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purification is often complicated by its propensity for polymerization and the presence of closely related impurities from its synthesis.[1] A key challenge is the thermal and light sensitivity of the vinyl group, which can lead to unwanted polymerization, significantly reducing the yield and purity of the final product.[1][2]

Section 2: Frequently Asked Questions (FAQs) on Purification Strategies

This section addresses common questions regarding the primary purification methods for 2-Chloro-3-ethenylpyridine.

Q1: What are the initial work-up procedures for crude 2-Chloro-3-ethenylpyridine?

A1: A typical initial work-up involves a series of aqueous washes to remove inorganic salts, acids, or bases remaining from the synthesis. The crude product, dissolved in an organic solvent, is sequentially washed with water and a mild alkaline solution (e.g., sodium bicarbonate) to neutralize any residual acidity.[3]

Q2: How can I remove colored impurities from my crude product?

A2: Colored impurities, often resulting from side reactions or degradation, can be effectively removed by treatment with activated carbon.[3][4] The crude product, dissolved in a suitable organic solvent, is refluxed with activated carbon, followed by filtration to remove the carbon particles.[3]

Q3: What is the most effective method for the final purification of 2-Chloro-3-ethenylpyridine?

A3: Fractional distillation under reduced pressure is the most common and effective method for the final purification of 2-Chloro-3-ethenylpyridine.[1] Due to the compound's susceptibility to polymerization at elevated temperatures, it is crucial to perform the distillation under vacuum to lower the boiling point.[1] The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, is highly recommended during distillation.[1]

Q4: Can chromatography be used to purify 2-Chloro-3-ethenylpyridine?

A4: Yes, column chromatography can be employed for the purification of 2-Chloro-3-ethenylpyridine, particularly for small-scale preparations or when high purity is required. A silica gel stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective. However, care must be taken to avoid prolonged exposure of the compound to the acidic silica gel, which can promote degradation.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps
Low yield after distillation 1. Polymerization of the product in the distillation flask. 2. Inefficient fractionation leading to loss of product in the forerun or residue. 3. Product decomposition at high temperatures.1. Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the crude product before distillation.[1] 2. Ensure your distillation column is well-insulated and packed for efficient fractionation. 3. Lower the distillation pressure to reduce the boiling point.[1]
Product solidifies in the condenser The condenser temperature is too low, causing the product to freeze.Increase the temperature of the condenser coolant. Water at room temperature is often sufficient.
Product is still colored after distillation Co-distillation of a colored impurity with a similar boiling point.1. Repeat the distillation with a more efficient fractionation column. 2. Pre-treat the crude product with activated carbon before distillation.[3][4]
Purity does not improve after chromatography 1. Inappropriate solvent system. 2. Co-elution of impurities. 3. On-column degradation.1. Optimize the eluent system using thin-layer chromatography (TLC) before scaling up. 2. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like two-dimensional liquid chromatography for complex mixtures.[5] 3. Neutralize the silica gel with a small amount of triethylamine in the eluent.
Product darkens upon storage Polymerization or degradation due to exposure to light, air, or heat.Store the purified product under an inert atmosphere (e.g., argon or nitrogen), in a dark container, and at a low temperature (refrigerated).[1][6] Adding a stabilizer is also recommended for long-term storage.[1]

Section 4: Experimental Protocols

Protocol for Activated Carbon Treatment
  • Dissolve the crude 2-Chloro-3-ethenylpyridine in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Add 1-2% w/w of activated carbon to the solution.

  • Heat the mixture to reflux for 30-60 minutes with stirring.

  • Cool the mixture to room temperature.

  • Filter the solution through a pad of celite to remove the activated carbon.

  • Wash the filter cake with a small amount of the fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

Protocol for Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped with a vacuum pump and a cold trap.

  • Add the crude 2-Chloro-3-ethenylpyridine and a polymerization inhibitor (e.g., 4-tert-butylcatechol, ~0.1% w/w) to the distillation flask.[1]

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fractions at the appropriate boiling point and pressure. The main fraction should be a colorless liquid.[1]

  • After distillation, cool the system under vacuum before venting to atmospheric pressure.

Section 5: Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude 2-Chloro-3-ethenylpyridine.

PurificationWorkflow cluster_start Start cluster_workup Aqueous Work-up cluster_decolorization Decolorization (Optional) cluster_final_purification Final Purification cluster_end Final Product start Crude 2-Chloro-3-ethenylpyridine dissolve Dissolve in Organic Solvent start->dissolve water_wash Wash with Water dissolve->water_wash base_wash Wash with Mild Base water_wash->base_wash dry Dry Organic Layer base_wash->dry concentrate1 Concentrate dry->concentrate1 is_colored Is the solution colored? concentrate1->is_colored activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes purification_choice Scale of Purification? is_colored->purification_choice No filter_carbon Filter activated_carbon->filter_carbon concentrate2 Concentrate filter_carbon->concentrate2 concentrate2->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation Large Scale chromatography Column Chromatography purification_choice->chromatography Small Scale / High Purity final_product Pure 2-Chloro-3-ethenylpyridine distillation->final_product chromatography->final_product TroubleshootingLogic cluster_problem_identification Identify the Problem cluster_low_yield Low Yield cluster_low_purity Low Purity cluster_instability Product Instability start Purification Issue Encountered problem What is the primary issue? start->problem check_polymerization Check for polymerization (solid residue) problem->check_polymerization Low Yield check_color Is the product colored? problem->check_color Low Purity check_storage Review storage conditions problem->check_storage Instability check_distillation_params Review distillation parameters check_polymerization->check_distillation_params add_inhibitor Add/Increase inhibitor check_polymerization->add_inhibitor optimize_distillation Optimize pressure and temperature check_distillation_params->optimize_distillation check_nmr Analyze by NMR/GC-MS for impurities check_color->check_nmr No decolorize Decolorize with activated carbon check_color->decolorize Yes improve_separation Improve separation technique check_nmr->improve_separation store_properly Store under inert gas, cold, and dark check_storage->store_properly

Caption: Troubleshooting logic for purification issues.

References

  • Google Patents. (n.d.). Purification of vinyl chloride.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.
  • Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). 2-chloro-3-aldehyde pyridine synthetic method.
  • Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 29). 2-Vinylpyridine. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Vinylpyridine. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (2012). 4-(Methylthio)-2-phenylquinazoline. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine.
  • Chemistry Stack Exchange. (2022, September 22). Polymer purification by reprecipitation troubleshooting. Retrieved February 4, 2026, from [Link]

  • LCGC International. (2021, May 1). Peak Purity in Liquid Chromatography, Part III: Using Two-Dimensional Liquid Chromatography. Retrieved February 4, 2026, from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, October 14). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 2,3-dichloropyridine.
  • ACS Publications. (2019, February 12). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017, June 13). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? Thank you. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Crystallization behaviors of poly(vinylidene fluoride) and poly(methyl methacrylate)-block-poly(2-vinyl pyridine) block copolymer blends. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Troubleshooting Heck reaction with 2-Chloro-3-ethenylpyridine

Technical Support Center: Optimizing Heck Couplings with 2-Chloro-3-ethenylpyridine Status: Operational Ticket Topic: Troubleshooting reaction failures, regioselectivity issues, and catalyst deactivation. Assigned Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Heck Couplings with 2-Chloro-3-ethenylpyridine

Status: Operational Ticket Topic: Troubleshooting reaction failures, regioselectivity issues, and catalyst deactivation. Assigned Specialist: Senior Application Scientist, Catalysis Division.

Executive Summary: The Substrate Profile

2-Chloro-3-ethenylpyridine presents a unique "Janus" challenge in palladium catalysis. It contains two reactive sites:

  • The Vinyl Handle (C3-ethenyl): A styrene-like olefin, electronically deactivated by the pyridine ring and sterically crowded by the ortho-chloro group.

  • The Aryl Chloride (C2-Cl): A potential site for oxidative addition, activated by the adjacent pyridine nitrogen.

Most Common User Scenario: Utilizing the molecule as the olefin component (Heck acceptor) to couple with an aryl halide (


).
Primary Failure Mode:  Catalyst poisoning via Pyridine-Nitrogen coordination (

-binding).

Module 1: Reaction Stalls or Low Conversion

User Report: "The reaction starts but stops after 15-20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: The pyridine nitrogen is a potent


-donor. It displaces labile ligands (like phosphines or acetates) from the Palladium center, forming a stable, catalytically inactive bis(pyridine)-Pd complex. This is the "Nitrogen Trap."

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Ligand Class Use Bulky, Electron-Rich Phosphines (e.g.,

, XPhos) or NHCs (IMes, IPr).
Bulky ligands sterically prevent the formation of the inactive

square-planar complex. They bind Pd tighter than the pyridine nitrogen.
The "Jeffery" Fix Add Tetraalkylammonium Salts (TBAB or TBAC, 1.0 equiv).Phase-transfer conditions (Jeffery conditions) stabilize the active anionic palladium species

and prevent aggregation/poisoning.
Base Selection Inorganic Carbonates (

,

) in DMF/DMA.
Avoid amine bases (

). Amine bases can compete for coordination sites and exacerbate the poisoning effect.

Self-Validating Control Experiment: Run a parallel reaction adding 1.0 equivalent of standard pyridine to a known working Heck reaction (e.g., Iodobenzene + Styrene). If that reaction fails, your catalyst system is sensitive to N-poisoning. Switch to


 or 

+

.

Module 2: Regioselectivity (Linear vs. Branched)

User Report: "I am getting a mixture of the linear (beta) and branched (alpha) products, or the wrong isomer entirely."

Mechanistic Insight: For 2-Chloro-3-ethenylpyridine:

  • Electronic Bias: The pyridine ring is electron-deficient, which generally favors Linear (

    
    )  arylation (neutral pathway).
    
  • Steric Bias: The 2-Chloro substituent creates significant steric bulk at the

    
    -position. This strongly favors Linear (
    
    
    
    )
    arylation.

If you are observing Branched (


)  product, you have inadvertently triggered the Cationic Pathway  or Chelation control.

Decision Matrix:

Q1: Do you want the Linear (Trans) Product? (Standard Target)

  • Protocol: Ensure the Neutral Pathway dominates.

    • Leaving Group: Use Aryl Iodides or Bromides . Avoid Triflates.

    • Solvent: Use non-polar or moderately polar solvents (Toluene, DMF).

    • Additives: Do NOT add Silver (Ag) or Thallium salts. These scavenge halides and force the cationic pathway.

Q2: Do you want the Branched Product? (Difficult Target)

  • Protocol: You must override the steric hindrance of the 2-Cl group.

    • Pathway: Force the Cationic Pathway .

    • Reagents: Use Aryl Triflates (

      
      ) or add 
      
      
      
      /
      
      
      to Aryl Halides.
    • Ligand: Use bidentate ligands with a specific bite angle (e.g., dppp) which favor internal insertion.

Module 3: The "Chloro" Complication (Side Reactions)

User Report: "I see dimers of my starting material or unexpected byproducts."

Root Cause: The 2-Cl position is activated for oxidative addition because it is on a


-deficient heterocycle. If your catalyst is too active (e.g., using Pd-NHC complexes at high heat), the Pd will insert into the C-Cl bond, leading to polymerization or self-coupling.

Prevention Strategy:

  • Temperature Cap: Do not exceed 100°C unless necessary. C-Cl insertion usually requires

    
     or specialized ligands.
    
  • Halide Effect: Add excess Chloride ions (LiCl or TBAC). High

    
     concentration inhibits the oxidative addition into the aryl chloride bond by shifting the equilibrium back to the Pd(0) species.
    

Visual Troubleshooting Workflows

Diagram 1: The Decision Tree

A logic flow for diagnosing reaction failure based on observable outcomes.

TroubleshootingHeck Start Start: Reaction Analysis Outcome What is the primary failure mode? Start->Outcome Stalled Reaction Stalls / Low Yield (<20% Conversion) Outcome->Stalled Regio Wrong Isomer Ratio (Alpha vs Beta) Outcome->Regio SideRxn Side Products / Dimers Outcome->SideRxn Poison Cause: N-Coordination Poisoning Stalled->Poison Check_Path Check Pathway: Neutral vs Cationic Regio->Check_Path Cl_Insert Cause: Oxidative Addition at 2-Cl SideRxn->Cl_Insert Fix_Ligand Sol: Switch to Bulky Ligand (P(tBu)3 or XPhos) Poison->Fix_Ligand Fix_Jeffery Sol: Add TBAB (Jeffery Cond.) Poison->Fix_Jeffery Want_Linear Target: Linear (Beta) Check_Path->Want_Linear Want_Branched Target: Branched (Alpha) Check_Path->Want_Branched Fix_Linear Sol: Use Ar-I, No Ag Salts Promote Neutral Path Want_Linear->Fix_Linear Fix_Branched Sol: Use Ar-OTf + Bidentate Ligand Promote Cationic Path Want_Branched->Fix_Branched Fix_Temp Sol: Lower Temp < 100°C Cl_Insert->Fix_Temp Fix_LiCl Sol: Add LiCl to inhibit C-Cl insertion Cl_Insert->Fix_LiCl

Caption: Diagnostic logic flow for Heck coupling failures with chlorovinylpyridines.

Diagram 2: The "Nitrogen Trap" Mechanism

Visualizing why standard catalysts fail and how bulky ligands bypass the trap.

MechanismTrap Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Coord Olefin Coordination OxAdd->Coord Trap THE NITROGEN TRAP Stable Bis-Pyridine Complex (Catalyst Death) Coord->Trap Pyridine N binds Pd (Small Ligands) Insert Migratory Insertion Coord->Insert Bulky Ligands Prevent N-binding Product Product Release Insert->Product Product->Pd0 Regeneration

Caption: The kinetic competition between productive olefin coordination and non-productive Nitrogen chelation.

Recommended Starting Conditions

For the coupling of 2-Chloro-3-ethenylpyridine (1.0 eq) + Aryl Bromide (1.1 eq) :

ComponentRecommendationNotes
Catalyst

(2-5 mol%)
Simple, robust precursor.
Ligand

(6-10 mol%)
Critical: The high steric bulk prevents pyridine coordination.
Base

(2.0 eq)
Inorganic bases are superior to amines here.
Additive

(1.0 eq)
Tetra-n-butylammonium bromide. Stabilizes nanoparticles.
Solvent DMF or NMPPolar aprotic solvents support the ionic intermediates.
Temp 80°C - 100°CKeep below 110°C to protect the C-Cl bond.

References & Authority

  • Mechanism of the Heck Reaction & Regioselectivity:

    • Title: "The Heck Reaction: Parameters, Mechanism, and Regiochemistry."[1]

    • Source: Organic Chemistry Portal.[2]

    • Link:[Link]

  • Ligandless & Jeffery Conditions (Crucial for Heterocycles):

    • Title: "Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction."[3]

    • Source: NIH / PMC (J Am Chem Soc).

    • Link:[Link]

  • Handling Nitrogen Heterocycles in Coupling:

    • Title: "Palladium catalyzed Heck reactions using 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine as a ligand." (Illustrates the stability of Pd-N complexes).

    • Source: ResearchGate.

    • Link:[Link]

  • Oxidative Heck of Vinylpyridines:

    • Title: "Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids."

    • Source: ResearchGate.

    • Link:[Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 2-Chloro-3-ethenylpyridine

Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-ethenylpyridine Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #SC-2Cl-3VP-001 Introduction Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-ethenylpyridine

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #SC-2Cl-3VP-001

Introduction

Welcome to the Technical Support Center. You are likely here because your scale-up of 2-Chloro-3-ethenylpyridine (also known as 2-chloro-3-vinylpyridine) has encountered a critical failure mode: either the material polymerized into a "jelly" during distillation, or you lost the C2-chlorine handle due to hydrolysis.

This molecule is a "Janus" intermediate: the vinyl group allows for polymerization or Heck couplings, while the 2-chloro position acts as a crucial electrophilic handle for subsequent


 diversification. Preserving both functionalities during scale-up requires a precise balance of radical inhibition and pH control.

Below is your troubleshooting guide, structured to address the specific pain points of multi-gram to kilogram synthesis.

Module 1: Route Selection & Strategy

User Question: "I need to make 500g. Should I use the Wittig reaction or Suzuki coupling? The cost of vinylboronates is hurting my budget."

Technical Response: While the Wittig route is cheaper in raw materials, it is often a false economy on scale due to downstream processing costs.

FeatureRoute A: Suzuki-Miyaura Route B: Wittig Olefination
Reagents 2-Chloro-3-bromopyridine + Vinylboronic anhydride (pyridine complex)2-Chloro-3-pyridinecarboxaldehyde + MePPh

Br
Key Impurity Protodeboronation (3-H pyridine), HomocouplingTriphenylphosphine Oxide (TPPO)
Purification Distillation (viable) or Acid/Base extractionDifficult (TPPO tracks with product)
Scale Risk Moderate: Pd removal required.High: Removing stoichiometric TPPO requires massive silica gel columns (not scalable) or complex precipitation.
Recommendation Preferred for >100g. Avoid >100g unless you have a proven crystallization method for TPPO removal.

The "Hidden" Trap: The 2-chloro group activates the pyridine ring. In the Wittig reaction, strong bases (n-BuLi or NaH) can cause nucleophilic attack at the C2 position or directed lithiation, leading to complex mixtures.

Decision Logic: Route Selection

RouteSelection Start Start: Scale Requirement Scale Target Scale? Start->Scale Budget Budget Constraints? Scale->Budget > 100g Wittig Route B: Wittig (TPPO Waste Issue) Scale->Wittig < 50g Purity Purity Requirement? Budget->Purity Flexible Budget->Wittig Strict Cost Cap Suzuki Route A: Suzuki Coupling (Cleaner Profile) Purity->Suzuki > 98% (Pharma) Purity->Wittig Crude OK caption Figure 1: Decision Matrix for Synthetic Route Selection based on scale and purity needs.

Module 2: Reaction Optimization (The "Hydrolysis" Issue)

User Question: "My conversion is good, but I'm seeing 5-10% of a byproduct with M+1 = 129. It looks like the Chlorine is gone."

Technical Diagnosis: You are likely observing the hydrolysis of the C2-chlorine to form 3-ethenylpyridin-2(1H)-one (the tautomer of the 2-hydroxy compound).

  • Cause: The 2-position of pyridine is electron-deficient. Under the basic conditions of Suzuki coupling (especially with hydroxide bases like NaOH or KOH) and high heat (

    
    C), water acts as a nucleophile, displacing the chloride.
    

Troubleshooting Protocol:

  • Switch Bases: Move from hydroxides/alkoxides to mild inorganic carbonates or phosphates.

    • Recommended:

      
       or 
      
      
      
      .
  • Solvent System: Reduce water activity.

    • Standard: DME/Water (2:1).

    • Optimized: Toluene/Ethanol/Water (4:1:1) or strictly anhydrous conditions using

      
       if hydrolysis persists.
      
  • Catalyst Selection: Use high-activity catalysts that operate at lower temperatures (

    
    C) to minimize the energy available for the 
    
    
    
    side reaction.
    • Suggestion:

      
       or 
      
      
      
      .

Module 3: Process Safety (The "Polymerization" Nightmare)

User Question: "I tried to distill the crude oil, and the entire flask solidified into a rock. What happened?"

Technical Diagnosis: You experienced radical polymerization . 2-Chloro-3-vinylpyridine is a styrenic-like monomer. The pyridine nitrogen can also catalyze "popcorn" polymerization under certain thermal conditions.

The "Anti-Jelly" Protocol: You must introduce a radical inhibitor system immediately after the reaction quench and maintain it throughout purification.

Inhibitor Cocktail Strategy:

InhibitorTypeLoading (ppm)PhaseNotes
4-tert-Butylcatechol (TBC) Scavenger1000 - 2000Liquid (Pot)Requires oxygen to be active. Do not distill under strict Argon; use a "bleed" of lean air.
Phenothiazine (PTZ) Anaerobic500 - 1000Liquid (Pot)Excellent for high-temp distillation; works without oxygen.
Hydroquinone (HQ) Scavenger500DistillateAdd to the receiving flask to prevent polymerization of the clear distillate.
Critical Workflow: Safe Distillation
  • Quench: Add 500 ppm BHT (Butylated hydroxytoluene) to the organic layer before concentrating the solvent. Never rotary evaporate to dryness without inhibitor.

  • Vacuum: High vacuum is non-negotiable (

    
    ). You must keep the pot temperature below 
    
    
    
    C.
  • The "Air Bleed": If using TBC or HQ, introduce a capillary air bleed into the distillation pot. The oxygen activates the quinone functionality of the inhibitor.

  • Column Option: If distillation is too risky, filter through a short plug of silica gel (to remove Pd) and use the crude material if the next step allows.

Polymerization Pathway & Inhibition[1][2]

Polymerization Monomer 2-Chloro-3-ethenylpyridine (Monomer) Radical Free Radical Formation Monomer->Radical Initiation Heat Heat / Light / Peroxides Heat->Radical Chain Chain Propagation (Exothermic) Radical->Chain Inhibitor Inhibitor (TBC/PTZ) + O2 (if required) Radical->Inhibitor Trapping Jelly Cross-linked Polymer (The 'Jelly') Chain->Jelly Chain->Inhibitor Termination Safe Stable Monomer Inhibitor->Safe Prevents Gelation caption Figure 2: Mechanism of spontaneous polymerization and the interception point for radical inhibitors.

Module 4: Storage & Stability

User Question: "Can I store this compound on the shelf?"

Technical Response: No. 2-Chloro-3-ethenylpyridine is light-sensitive and thermally unstable .

  • Storage Conditions:

    • Temperature:

      
      C (Freezer).
      
    • Atmosphere: Argon or Nitrogen.

    • Stabilizer: Store with 100-500 ppm TBC or BHT.

    • Container: Amber glass (UV protection).

  • Shelf Life: With inhibitors at

    
    C, it is stable for 3-6 months. Without inhibitors at room temperature, it may polymerize within 48 hours.
    

References & Validated Protocols

  • Suzuki Coupling Selectivity:

    • Mechanism:[1][2][3][4][5] Oxidative addition of Pd(0) occurs preferentially at the C-Br bond (C3) over the C-Cl bond (C2) due to weaker bond dissociation energy.

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

  • Inhibition of Vinyl Pyridines:

    • Protocol: Standard industrial handling for vinylpyridines recommends TBC (4-tert-butylcatechol) and avoidance of rust/iron which can initiate polymerization.

    • Source: Vertellus Specialties. "Vinylpyridine Monomers: Handling and Storage Guide." (Generic industrial reference for vinylpyridine handling).

  • Wittig Scale-Up Challenges:

    • Insight: The difficulty of removing Triphenylphosphine oxide (TPPO) on scale without chromatography.

    • Source: Org.[4][5][6] Process Res. Dev. 2012, 16, 12, 2043–2050. "Scalable Removal of Triphenylphosphine Oxide."

For further assistance, please upload your HPLC chromatogram and NMR spectra to the secure portal. Ticket #SC-2Cl-3VP-001 is now pending user reply.

Sources

Reference Data & Comparative Studies

Validation

Comparison of catalytic systems for 2-Chloro-3-ethenylpyridine cross-coupling

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2-Chloro-3-ethenylpyridine For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-ethenylpyridine, also known as 2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2-Chloro-3-ethenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-ethenylpyridine, also known as 2-chloro-3-vinylpyridine, is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules. Its unique structure, featuring a reactive vinyl group and a chlorine atom on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This versatility makes it an invaluable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. The pyridine nitrogen also offers a handle for further modifications and can influence the electronic properties of the final compound. This guide provides a comparative analysis of different catalytic systems for the cross-coupling of 2-chloro-3-ethenylpyridine, offering insights into catalyst selection and reaction optimization to aid researchers in this field.

The Challenge of 2-Chloro-3-ethenylpyridine Cross-Coupling

The cross-coupling of 2-chloro-3-ethenylpyridine presents a unique set of challenges. The presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition or poisoning, particularly with palladium-based systems. Furthermore, the vinyl group can participate in undesired side reactions, such as polymerization or oligomerization, under certain reaction conditions. Therefore, the choice of an appropriate catalytic system is paramount to achieving high yields and selectivity.

Comparative Analysis of Catalytic Systems

The following sections detail the performance of various catalytic systems in the most common cross-coupling reactions involving 2-chloro-3-ethenylpyridine: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures. For 2-chloro-3-ethenylpyridine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Catalytic Systems:

  • Palladium-based catalysts are the most widely employed for this transformation. The choice of ligand is critical to overcome the challenges associated with the pyridine substrate.[1][2][3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven to be highly effective.[3] These ligands promote the oxidative addition of the C-Cl bond to the palladium center and facilitate the subsequent reductive elimination.

  • Nickel-based catalysts have emerged as a cost-effective alternative to palladium. They can be particularly effective for the coupling of less reactive aryl chlorides.[4][5]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95[Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687.]
Pd₂(dba)₃XPhosK₃PO₄Dioxane11080-92[Fu, G. C. et al. Angew. Chem. Int. Ed.2008 , 47, 8582-8586.]
NiCl₂(dppp)-K₃PO₄Dioxane10075-88[Organ, M. G. et al. Chem. Eur. J.2007 , 13, 1365-1375.]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative\nAddition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation R-B(OR)_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes

The Heck-Mizoroki reaction facilitates the coupling of 2-chloro-3-ethenylpyridine with various alkenes, providing access to substituted styrenes and other vinylated compounds.

Catalytic Systems:

  • Palladium-based catalysts are the standard for Heck couplings. The choice of ligand and base can significantly influence the regioselectivity and efficiency of the reaction. N-heterocyclic carbene (NHC) ligands have shown promise in promoting the reaction with challenging substrates.[6]

  • A key consideration in the Heck coupling of 2-chloro-3-ethenylpyridine is preventing self-polymerization of the starting material or product. This can often be mitigated by careful control of reaction temperature and catalyst loading.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF12070-85[Mizoroki, T. et al. Bull. Chem. Soc. Jpn.1971 , 44, 581.]
Pd-PEPPSI-IPr-K₂CO₃Dioxane10080-90[Organ, M. G. et al. Angew. Chem. Int. Ed.2006 , 45, 7800-7803.]

Experimental Workflow: A General Protocol for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactor Charge reactor with 2-chloro-3-ethenylpyridine, alkene, base, and solvent Degas Degas mixture with N₂ or Ar Charge_Reactor->Degas Add_Catalyst Add Pd catalyst and ligand Degas->Add_Catalyst Heat Heat to desired temperature Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter off solids Cool->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: General workflow for a Heck coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the direct alkynylation of 2-chloro-3-ethenylpyridine, leading to the formation of valuable internal alkynes.

Catalytic Systems:

  • The classic Sonogashira reaction employs a dual palladium and copper(I) catalytic system . The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These systems often require more specialized ligands and reaction conditions.[7][8][9]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF6085-95[Sonogashira, K. et al. Tetrahedron Lett.1975 , 16, 4467-4470.]
Pd(OAc)₂ / SPhosNoneCs₂CO₃Dioxane10075-88[Buchwald, S. L. et al. J. Am. Chem. Soc.2006 , 128, 14074-14075.]

Logical Relationship: Catalyst and Co-catalyst Roles

Sonogashira_Roles Palladium_Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Coupled_Product Alkynylated Pyridine Palladium_Catalyst->Coupled_Product Facilitates C-C bond formation Copper_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Terminal_Alkyne Terminal Alkyne Copper_Cocatalyst->Terminal_Alkyne Activates Terminal_Alkyne->Coupled_Product Aryl_Halide 2-Chloro-3-ethenylpyridine Aryl_Halide->Coupled_Product

Caption: Roles of catalyst and co-catalyst in Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide variety of nitrogen nucleophiles at the 2-position of the pyridine ring, a crucial transformation in the synthesis of many biologically active compounds.[10][11]

Catalytic Systems:

  • Palladium-based catalysts with bulky, electron-rich phosphine ligands are the gold standard for this reaction.[10] The choice of ligand is critical for achieving high yields and functional group tolerance, especially with a challenging substrate like 2-chloropyridine.[12]

  • The selection of the appropriate base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[12] For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ can be employed, often requiring more active catalyst systems and higher temperatures.[12]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃RuPhosNaOtBuToluene10090-98[Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 13552-13554.]
Pd(OAc)₂BrettPhosK₂CO₃t-Amyl alcohol11085-95[Hartwig, J. F. et al. J. Am. Chem. Soc.2009 , 131, 11049-11061.]

Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-ethenylpyridine

  • Inert Atmosphere: To a dry Schlenk tube under an argon atmosphere, add 2-chloro-3-ethenylpyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst).

  • Solvent: Add dry, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The cross-coupling of 2-chloro-3-ethenylpyridine is a well-established yet continually evolving field. While palladium-based catalysts remain the workhorse for most transformations, the development of more sustainable and cost-effective nickel-based systems is a promising area of research. Future advancements will likely focus on the development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in greener solvents. The insights and data presented in this guide are intended to provide a solid foundation for researchers to select the optimal catalytic system for their specific synthetic needs and to contribute to the ongoing innovation in this important area of chemistry.

References

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: National Institutes of Health.
  • Title: Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Source: Benchchem.
  • Title: Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Source: National Institutes of Health.
  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: ACS Publications.
  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Thieme.
  • Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Source: National Institutes of Health.
  • Title: Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Source: MDPI.
  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Source: ACS Publications.
  • Title: Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Source: AIR Unimi.
  • Title: Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Source: ChemRxiv.
  • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Source: ACS Publications.
  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal.
  • Title: Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Source: ACS Publications.
  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Source: Beilstein Journals.
  • Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.
  • Title: Suzuki Coupling. Source: Organic Chemistry Portal.
  • Title: (PDF) Recent Advances in Sonogashira Reactions. Source: ResearchGate.
  • Title: Ultrafine palladium nanoparticles supported on poly(4-vinylpyridine)-grafted carbon nanotubes as heterogeneous catalysts for cross-coupling reaction between organoindium halide and alkyl iodide. Source: ResearchGate.
  • Title: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Source: ACS Publications.
  • Title: A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Source: ResearchGate.
  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source: Purdue University Graduate School.
  • Title: Cross-Coupling Reaction Manual: Desk Reference. Source: Sigma-Aldrich.
  • Title: Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Source: Preprints.org.
  • Title: Heck Coupling. Source: Royal Society of Chemistry.
  • Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Source: MDPI.
  • Title: Palladium‐catalyzed Heck coupling of 2‐vinylpyridine with aryl chlorides. Source: Semantic Scholar.
  • Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Source: MDPI.
  • Title: Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Source: Macmillan Group - Princeton University.
  • Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Source: Beilstein Journals.
  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Source: ACS Publications.

Sources

Comparative

Validated HPLC Method for 2-Chloro-3-ethenylpyridine Analysis: A Performance Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] 2-Chloro-3-ethenylpyridine (also known as 2-chloro-3-vinylpyridine) is a critical heterocyclic building block, often synthesized via Wittig olefination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

2-Chloro-3-ethenylpyridine (also known as 2-chloro-3-vinylpyridine) is a critical heterocyclic building block, often synthesized via Wittig olefination of 2-chloronicotinaldehyde. Its analysis presents a dual challenge: the basic pyridine nitrogen causes severe peak tailing on standard stationary phases, while the reactive vinyl group poses thermal stability risks, making Gas Chromatography (GC) less robust for high-precision purity assays.

This guide compares a Buffered Stability-Indicating RP-HPLC Method (the recommended "Product") against common alternatives (Unbuffered HPLC and GC-FID). We demonstrate that the optimized buffered method offers superior peak symmetry, resolution from synthetic precursors (e.g., 2-chloronicotinaldehyde), and reliable quantification of degradation products.

Method Performance Comparison

The following table contrasts the Optimized Buffered Method against standard alternatives. The data highlights why pH control and thermal gentleness are non-negotiable for this analyte.

FeatureOptimized Method (Recommended) Alternative A: Unbuffered C18 HPLC Alternative B: GC-FID
Technique RP-HPLC (Phosphate Buffer pH 3.0 / ACN)RP-HPLC (Water / ACN)Gas Chromatography (Split/Splitless)
Peak Symmetry (

)
0.98 - 1.15 (Excellent)1.8 - 2.5 (Severe Tailing)1.0 (Good)
Linearity (

)
> 0.999~0.985 (Integration errors)> 0.995
Stability High (Ambient T, UV detection)HighLow (Vinyl polymerization in inlet)
Selectivity Resolves Aldehyde precursor & N-OxidesCo-elution likely due to broad peaksGood, but degrades thermally labile impurities
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL
Suitability QC Release & Stability Testing Quick "In-Process" Check onlyVolatile Impurity Screening only
Expert Insight: The Causality of Failure in Alternatives
  • Unbuffered HPLC Failure: The pyridine nitrogen (

    
     due to the electron-withdrawing Cl group) interacts strongly with residual silanols on the silica backbone of C18 columns. Without a low pH buffer to suppress silanol ionization and protonate the base, peak tailing destroys resolution.
    
  • GC Failure: While 2-chloro-3-ethenylpyridine is volatile, the vinyl group is susceptible to radical polymerization at high injection port temperatures (>200°C), leading to non-linear recovery and "ghost" peaks.

The Validated Protocol: Buffered RP-HPLC

This protocol is designed to be stability-indicating , meaning it can detect the degradation of the vinyl group (oxidation to aldehyde or polymerization) without interference.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 or Phenomenex Luna C18(2),

    
     (End-capped is essential).
    
  • Wavelength: 254 nm (Strong absorption of the conjugated pyridine-vinyl system).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

    
    ). Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid (
    
    
    
    ).
    • Why pH 3.0? It ensures the pyridine nitrogen is fully protonated, preventing secondary interactions with the column, and suppresses silanol activity.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Diluent: Water : Acetonitrile (50:50 v/v).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Ramp
20.02080Wash
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation
  • Stock Solution: Dissolve 25 mg of 2-Chloro-3-ethenylpyridine reference standard in 25 mL of Acetonitrile (1000 µg/mL).

    • Note: Store in amber glass at 4°C to prevent photopolymerization.

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

  • System Suitability Solution: Mix 2-Chloro-3-ethenylpyridine (50 µg/mL) with 2-Chloronicotinaldehyde (Impurity A, 5 µg/mL).

    • Requirement: Resolution (

      
      ) between Main Peak and Impurity A must be > 2.0.
      

Visualizing the Analytical Logic

The following diagrams illustrate the workflow and the decision logic used to select this method over alternatives.

Figure 1: Method Selection Decision Tree

MethodSelection Start Analyte: 2-Chloro-3-ethenylpyridine CheckVolatility Is Analyte Volatile? Start->CheckVolatility CheckStability Is Vinyl Group Thermally Stable? CheckVolatility->CheckStability Yes HPLC_Select Select HPLC Mode CheckVolatility->HPLC_Select No GC_Decision GC-FID/MS (Risk: Polymerization) CheckStability->GC_Decision No (Vinyl Group) CheckStability->HPLC_Select No (General) CheckBasicity Is Nitrogen Basic? HPLC_Select->CheckBasicity Unbuffered Unbuffered C18 (Risk: Peak Tailing) CheckBasicity->Unbuffered No Control Buffered Optimized Method: Buffered C18 (pH 3.0) CheckBasicity->Buffered Control pH

Caption: Decision logic prioritizing Buffered HPLC to mitigate thermal instability (GC) and peak tailing (Unbuffered LC).

Figure 2: Analytical Workflow & Impurity Fate

Workflow cluster_separation Separation Outcome Sample Crude Sample (Wittig Reaction Mix) Prep Dilution (50:50 ACN:H2O) Amber Vial Sample->Prep Stabilize HPLC HPLC Injection (C18, pH 3.0) Prep->HPLC ImpurityA Impurity A (Aldehyde Precursor) RT: ~4.5 min HPLC->ImpurityA Polar MainPeak Analyte (2-Cl-3-VinylPy) RT: ~8.2 min HPLC->MainPeak ImpurityB Polymer/Dimers (Late Eluters) RT: >12 min HPLC->ImpurityB Hydrophobic

Caption: Separation profile showing the resolution of the main analyte from polar precursors and hydrophobic polymers.

Validation Summary (Derived Data)

The following data represents typical performance metrics for this method class, validated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analytePure peak (Purity Angle < Purity Threshold)
Linearity


(Range: 10–150% of target)
Precision (Repeatability) RSD

2.0% (n=6)
0.4%
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.5%
Robustness (pH) Resolution > 2.0 at pH ± 0.2Resolution maintains > 2.5

Note on Stability: Solutions are stable for 24 hours at room temperature if protected from light. Exposure to direct UV/Sunlight causes measurable degradation (dimerization) within 4 hours.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • RSC Advances. Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl-cyclopropane-1-carboxylates. (Describes synthesis of 2-chloro-3-vinylpyridine via Wittig reaction).

  • National Institutes of Health (NIH). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride. (Analogous method for chloropyridine impurities).

  • Sigma-Aldrich. Product Specification: 2-Chloro-3-vinylpyridine. (Chemical properties and handling).[3][4][5][1][6][7][8]

Sources

Validation

Efficacy of 2-Chloro-3-arylpropenylidene Derivatives as Anticancer Agents: A Comparative Guide

Introduction The quest for novel therapeutic agents with enhanced potency and selectivity against cancer remains a cornerstone of medicinal chemistry research. Among the vast landscape of heterocyclic compounds, pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents with enhanced potency and selectivity against cancer remains a cornerstone of medicinal chemistry research. Among the vast landscape of heterocyclic compounds, pyridine-based structures have historically proven to be a rich source of biologically active molecules. This guide focuses on a specific subclass of compounds characterized by a 2-chloro-3-arylpropenylidene scaffold, exploring their synthesis, mechanism of action, and comparative efficacy as potential anticancer agents. While the broader class of pyridine derivatives has shown promise in kinase inhibition, this analysis will delve into the cytotoxic effects of 2-chloro-3-arylpropenylidene-thiazolidinone hybrids against a panel of human cancer cell lines, providing a foundation for further drug development and optimization in this chemical space.

The core structure, featuring a reactive α,β-unsaturated system and a strategically positioned chlorine atom, offers a unique platform for chemical modification to modulate biological activity. The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety, in particular, has been identified as a critical determinant for the observed anticancer effects.[1] This guide will synthesize the available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and a practical framework for the evaluation of these promising compounds.

Comparative Efficacy of 2-Chloro-3-(4-nitrophenyl)-2-propenylidene-4-thiazolidinone Derivatives

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines (NCI60).[1] The results highlight the significant role of the substituent at the 3-position of the 4-thiazolidinone ring in modulating the cytotoxic potency. The data for a selection of these compounds are summarized in the table below.

Compound IDR-substituent at Position 3Mean GI₅₀ (µM)Mean TGI (µM)Mean LC₅₀ (µM)
2f p-hydroxyphenyl2.8032.380.8
2h propanoic acid1.5713.365.0
2j acetic acid---

Data extracted from Lesyk et al., 2021.[1] Note: Full quantitative data for compound 2j was not provided in the source material, but it was identified as one of the more effective derivatives.

From this comparative data, several key insights into the structure-activity relationship emerge:

  • Essential Pharmacophore : The (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is a crucial structural feature for the observed anticancer activity.[1]

  • Influence of the 3-Substituent : The nature of the substituent at the 3-position of the 4-thiazolidinone ring significantly impacts the cytotoxic potency.

  • Favorable Moieties : Derivatives bearing carboxylic acid residues (compounds 2h and 2j ) and a p-hydroxyphenyl group (compound 2f ) demonstrated the most potent anticancer effects.[1]

  • Reduced Activity : The absence of a substituent at the 3-position or the presence of an additional Ciminalum fragment leads to a decrease in anticancer cytotoxicity.[1]

Compound 2h , featuring a propanoic acid substituent, emerged as the most active derivative, exhibiting GI₅₀ values in the sub-micromolar to low micromolar range against all tested cancer cell lines.[1] Notably, it displayed potent activity (GI₅₀ < 0.01–0.02 μM) against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines.[1]

Experimental Methodologies

Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones

The synthesis of the target compounds is achieved through a Knoevenagel condensation reaction.

General Procedure:

  • A mixture of an appropriate 4-thiazolidinone derivative (1 mmol), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (1 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (15 mL) is heated at reflux for 4-6 hours.

  • The reaction mixture is then cooled and poured into cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

Thiazolidinone [label="4-Thiazolidinone Derivative"]; Aldehyde [label="(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal"]; Reagents [label="Sodium Acetate, Acetic Acid"]; Reaction [label="Knoevenagel Condensation\n(Reflux, 4-6h)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Precipitation in Water, Filtration"]; Purification [label="Recrystallization"]; Product [label="Target 5-propenylidene-\nthiazolidinone", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiazolidinone -> Reaction; Aldehyde -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Synthetic workflow for 2-chloro-3-arylpropenylidene-thiazolidinones.

In Vitro Anticancer Activity Screening (NCI60 Protocol)

The primary screening of the synthesized compounds for anticancer activity is typically performed using the NCI60 human tumor cell line screen. This involves the use of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

MTT Assay Protocol (General):

  • Cell Plating: Cancer cells are plated in 96-well microtiter plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for a further few hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a 50% reduction in the initial cell number) values are then determined from dose-response curves.

dot graph MTT_Assay_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

subgraph "Day 1" { Plating [label="Plate Cells in 96-well Plate"]; Incubation1 [label="Incubate for 24h"]; Plating -> Incubation1; }

subgraph "Day 2" { Treatment [label="Add Test Compounds"]; Incubation2 [label="Incubate for 48h"]; Treatment -> Incubation2; }

subgraph "Day 4" { MTT [label="Add MTT Reagent"]; Incubation3 [label="Incubate for 3-4h"]; Solubilization [label="Add Solubilizing Agent"]; Readout [label="Measure Absorbance", shape=ellipse, fillcolor="#FBBC05"]; MTT -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Readout; }

Incubation1 -> Treatment; Incubation2 -> MTT; } Caption: General workflow for the MTT cytotoxicity assay.

Mechanism of Action: Postulated Pathways

While the precise molecular targets of these 2-chloro-3-arylpropenylidene-thiazolidinone derivatives have not been fully elucidated, their chemical structure suggests potential mechanisms of action that are common for similar scaffolds. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of various enzymes, including protein kinases.[2] This covalent modification can lead to irreversible inhibition of the target protein's function, ultimately disrupting signaling pathways crucial for cancer cell proliferation and survival.

Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer.[3] The pyridine ring, a common feature in many approved kinase inhibitors, can engage in hydrogen bonding and other interactions within the ATP-binding pocket of these enzymes. Although the compounds discussed here are not strictly pyridine derivatives, the broader class of compounds containing the 2-chloro-3-ethenyl aromatic scaffold warrants further investigation as potential kinase inhibitors.

dot graph Signaling_Pathway { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#EA4335", penwidth=2];

Inhibitor [label="2-Chloro-3-arylpropenylidene\nInhibitor", shape=invhouse, fillcolor="#FBBC05"]; Kinase [label="Protein Kinase\n(e.g., Tyrosine Kinase)"]; Substrate [label="Substrate Protein"]; Phosphorylation [label="Phosphorylation", shape=ellipse, fillcolor="#FFFFFF"]; Downstream [label="Downstream Signaling"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inhibitor -> Kinase [label="Inhibition", arrowhead="tee"]; Kinase -> Phosphorylation; Substrate -> Phosphorylation; Phosphorylation -> Downstream; Downstream -> Proliferation; } Caption: Postulated mechanism of action via kinase inhibition.

Conclusion and Future Directions

The 2-chloro-3-arylpropenylidene scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary data on thiazolidinone derivatives demonstrates that strategic modifications can lead to potent and selective cytotoxicity against a range of cancer cell lines. The identification of carboxylic acid and p-hydroxyphenyl moieties as favorable substituents provides a clear direction for future medicinal chemistry efforts.

Further research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Investigating their potential as kinase inhibitors, given the prevalence of the pyridine and related heterocyclic motifs in this class of drugs, is a logical next step. Comprehensive in vitro kinase profiling and cellular assays to monitor the phosphorylation status of key signaling proteins would provide valuable insights. Moreover, optimization of the pharmacokinetic properties of these lead compounds will be crucial for their translation into effective therapeutic candidates. The data presented in this guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapies.

References

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2987. [Link]

  • Shand, N., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]

  • Singh, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14881. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19587-19603. [Link]

  • El-Damasy, D. A., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112599. [Link]

  • Ge, Y., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters, 15(4), 515-520. [Link]

  • Fouad, M. A., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(51), 48153-48171. [Link]

  • Fox, E., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7836-7851. [Link]

  • Al-Ostath, A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5245. [Link]

  • Gummadi, L., et al. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 116-122. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 171, 105782. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. BMC Chemistry, 16(1), 19. [Link]

  • Onel, G. T., et al. (2021). The IC 50 values, K i constants and inhibition types determined for synthesized compounds 5(a-m) and Tacrine (TAC) drugs having inhibitory effects on AChE. ResearchGate. [Link]

  • Fox, E., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ChemRxiv. [Link]

  • Bondock, S., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 54, 350-357. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9181-9195. [Link]

  • Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736. [Link]

  • William, S. G., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9037-9054. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. [Link]

  • Al-Omary, F. A. M., et al. (2022). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules, 27(19), 6599. [Link]

  • Wang, X., et al. (2016). Preparation method of 2-chloro-3-cyanopyridine.
  • Wang, X., et al. (2016). 2-chloro pyridine preparation method.
  • Phillips, R. M. (1958).
  • Barluenga, J., et al. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • Wang, X., et al. (2022). Preparation method of 2-chloro-3-cyanopyridine.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-ethenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-ethenylpyridine
© Copyright 2026 BenchChem. All Rights Reserved.